2-Chloro-N,N-dimethylbenzothiazol-6-amine
Description
2-Chloro-N,N-dimethylbenzothiazol-6-amine is a heterocyclic compound featuring a benzothiazole core fused with a benzene ring and substituted with a chlorine atom at position 2 and a dimethylamino group (-N(CH₃)₂) at position 6 (Figure 1). The chlorine atom at position 2 introduces an electron-withdrawing effect, while the dimethylamino group at position 6 provides electron-donating character, creating a polarized molecular framework. This structural duality may enhance reactivity in chemical synthesis or interactions with biological targets.
Molecular Formula: C₉H₁₀ClN₂S
Molecular Weight: 228.71 g/mol
Key Features:
- Chlorine atom at position 2 (electron-withdrawing).
- Dimethylamino group at position 6 (electron-donating).
- Benzothiazole core (aromatic, planar structure).
Properties
Molecular Formula |
C9H9ClN2S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9ClN2S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3 |
InChI Key |
NPKDMTSGDFCQRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-dimethylbenzothiazol-6-amine typically involves the chlorination of N,N-dimethylbenzothiazol-6-amine. One common method includes the reaction of N,N-dimethylbenzothiazol-6-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{N,N-dimethylbenzothiazol-6-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethylbenzothiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of N,N-dimethylbenzothiazol-6-amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
2-Chloro-N,N-dimethylbenzothiazol-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethylbenzothiazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways. For example, it has been studied for its potential to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Substitution Patterns
- This contrasts with 2-(Difluoromethyl)-1,3-benzothiazol-6-amine, where the -CF₂H group balances electron withdrawal with steric effects .
- Dimethylamino at Position 6: The -N(CH₃)₂ group donates electrons via resonance, counteracting the Cl’s withdrawal. This dual substitution is absent in N,N-Dimethylbenzo[d]isothiazol-6-amine, which lacks the Cl and thus exhibits simpler electronic behavior .
Heterocycle Core Variations : Quinazoline derivatives (e.g., 6-Chloro-N,N-diethyl-4-phenylquinazolin-2-amine) demonstrate how altering the core structure shifts biological targeting, emphasizing the benzothiazole’s niche in antimicrobial or anticancer contexts .
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